Acetylapoaranotin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

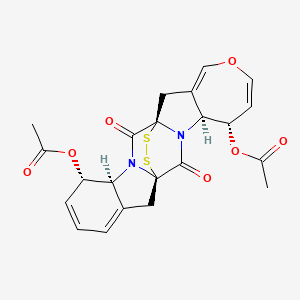

Acetylapoaranotin, also known as this compound, is a useful research compound. Its molecular formula is C22H20N2O7S2 and its molecular weight is 488.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Acetylapoaranotin possesses a unique chemical structure characterized by disulfide bridges, which are crucial for its cytotoxic properties. The compound is known to generate reactive oxygen species, leading to apoptosis in various cancer cell lines, including human colon cancer cells (HCT116), gastric cancer cells (AGS), lung cancer cells (A549), and breast cancer cells (MCF-7) with IC50 values of 13.8 µM, 12 µM, 2 µM, and 10 µM respectively . The apoptosis mechanism involves the cleavage of key proteins such as PARP and caspases-3, -8, and -9, alongside the modulation of Bcl-2 family proteins .

Cancer Therapy

This compound's primary application is in cancer treatment. Research has demonstrated its ability to inhibit tumor growth in vivo. In a study involving mice, this compound significantly reduced tumor size without causing major toxicity to healthy tissues . This suggests a promising therapeutic index for future clinical applications.

Mechanistic Studies

Understanding the mechanism of action is vital for optimizing this compound's therapeutic potential. Studies have shown that the compound induces apoptosis through both intrinsic and extrinsic pathways. It activates caspase cascades and alters the expression of pro-apoptotic and anti-apoptotic proteins, making it a candidate for further investigation in targeted cancer therapies .

Case Study 1: Colon Cancer Treatment

In a controlled laboratory setting, HCT116 cells treated with this compound exhibited significant apoptosis as evidenced by DNA fragmentation and annexin-V/PI staining. The study concluded that this compound could serve as an effective agent against colorectal cancer due to its ability to induce cell death through oxidative stress mechanisms .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT116 | 13.8 | Apoptosis via caspase activation |

| AGS | 12 | Induction of oxidative stress |

| A549 | 2 | Modulation of Bcl-2 family proteins |

| MCF-7 | 10 | DNA damage response activation |

Case Study 2: In Vivo Tumor Growth Inhibition

In vivo experiments using mouse models demonstrated that this compound effectively inhibited the growth of tumors induced by human cancer cell lines. The treatment led to a marked reduction in tumor volume compared to control groups, indicating its potential as a chemotherapeutic agent .

Propiedades

Fórmula molecular |

C22H20N2O7S2 |

|---|---|

Peso molecular |

488.5 g/mol |

Nombre IUPAC |

[(1R,4S,5S,12R,15S,16S)-5-acetyloxy-2,13-dioxo-8-oxa-22,23-dithia-3,14-diazahexacyclo[10.9.2.01,14.03,12.04,10.015,20]tricosa-6,9,17,19-tetraen-16-yl] acetate |

InChI |

InChI=1S/C22H20N2O7S2/c1-11(25)30-15-5-3-4-13-8-21-19(27)24-18-14(10-29-7-6-16(18)31-12(2)26)9-22(24,33-32-21)20(28)23(21)17(13)15/h3-7,10,15-18H,8-9H2,1-2H3/t15-,16-,17-,18-,21+,22+/m0/s1 |

Clave InChI |

PVGDBWZIGOLCSB-NEEVBFIGSA-N |

SMILES isomérico |

CC(=O)O[C@H]1C=CC=C2[C@@H]1N3C(=O)[C@]45CC6=COC=C[C@@H]([C@H]6N4C(=O)[C@@]3(C2)SS5)OC(=O)C |

SMILES canónico |

CC(=O)OC1C=CC=C2C1N3C(=O)C45CC6=COC=CC(C6N4C(=O)C3(C2)SS5)OC(=O)C |

Sinónimos |

acetylapoaranotin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.